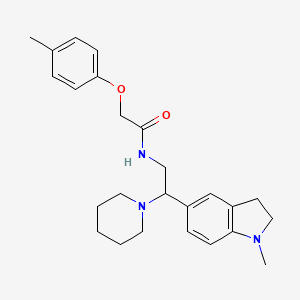

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O2/c1-19-6-9-22(10-7-19)30-18-25(29)26-17-24(28-13-4-3-5-14-28)20-8-11-23-21(16-20)12-15-27(23)2/h6-11,16,24H,3-5,12-15,17-18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYJEFNECIZZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Aromatic Systems :

- The 1-methylindolin-5-yl group in the target compound differs from the indole in 6y and indazolyl in Example 121 . Indoline’s saturated ring may reduce π-π stacking but enhance conformational flexibility compared to aromatic indole/indazole systems.

- p-Tolyloxy (target) vs. 4-chlorobenzoyl (6y): The methyl group in p-tolyloxy increases lipophilicity (logP), while the electron-withdrawing chlorine in 6y may enhance metabolic stability .

- Heterocyclic Amines: Piperidin-1-yl (target) vs.

Pharmacological Implications (Inferred)

Q & A

Q. What are the optimal synthetic routes for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling of the indoline and piperidine moieties followed by acetamide formation. Key steps include alkylation of the indoline core, introduction of the piperidine group via nucleophilic substitution, and final coupling with the p-tolyloxy acetic acid derivative. Optimization involves adjusting temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., triethylamine for deprotonation). Reaction progress can be monitored via TLC, with purification by column chromatography .

Q. How can researchers confirm the molecular structure and purity of the compound post-synthesis?

Characterization requires a combination of NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, and Mass Spectrometry (HRMS) to confirm molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm), where a single peak ≥95% indicates high purity. X-ray crystallography may resolve stereochemistry if crystalline forms are obtainable .

Q. What stability considerations are critical during experimental handling?

The compound’s stability depends on storage conditions: it should be kept in anhydrous environments (under argon or nitrogen) at –20°C to prevent hydrolysis of the acetamide group. Stability-indicating HPLC assays under accelerated degradation conditions (e.g., exposure to heat, light, or humidity) can identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, receptor isoforms). To address this, standardize assays using validated biological models (e.g., HEK293 cells overexpressing target receptors) and employ orthogonal techniques like SPR (surface plasmon resonance) for binding affinity validation. Cross-referencing with structural analogs (e.g., replacing p-tolyloxy with m-tolyloxy groups) can clarify structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting target interactions and selectivity?

Molecular docking (using AutoDock Vina or Schrödinger) paired with molecular dynamics simulations (AMBER or GROMACS) can model binding modes to receptors like serotonin or dopamine subtypes. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonding with the acetamide carbonyl). Validate predictions with competitive binding assays using radiolabeled ligands .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Systematic modification of substituents (e.g., varying the indoline methyl group or piperidine ring size) followed by in vitro screening against target enzymes (e.g., kinases or GPCRs) identifies key functional groups. QSAR models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) can predict bioavailability and target engagement .

Q. What experimental designs mitigate off-target effects in pharmacological studies?

Use counter-screening panels (e.g., Eurofins CEREP panel) to assess selectivity across 100+ targets. Dose-response curves (IC₅₀/EC₅₀) and CRISPR-Cas9 knockout models can confirm target specificity. Metabolite profiling (LC-MS/MS) identifies potential toxic intermediates formed in vivo .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.